

# Structural Analysis of Ethyl 2-[cyano(methyl)amino]acetate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-[cyano(methyl)amino]acetate

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## Introduction

**Ethyl 2-[cyano(methyl)amino]acetate**, a molecule of significant interest in synthetic organic chemistry, serves as a versatile building block for the creation of more complex chemical entities. Its unique structural features, including a reactive methylene group, a nitrile moiety, and an ester functional group, make it a valuable precursor in the development of novel heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive analysis of the structure of **Ethyl 2-[cyano(methyl)amino]acetate**, including its physicochemical properties, spectroscopic signature, and synthetic pathways.

## Molecular Structure and Properties

**Ethyl 2-[cyano(methyl)amino]acetate** possesses the chemical formula  $C_6H_{10}N_2O_2$  and a molecular weight of 142.16 g/mol <sup>[1]</sup>. The structure incorporates a central nitrogen atom bonded to a methyl group, a cyano group, and an acetate ethyl ester moiety. This arrangement of functional groups imparts a unique reactivity profile to the molecule.

## Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 2-[cyano(methyl)amino]acetate** is presented in Table 1. This data is essential for its handling, characterization, and application in

synthetic protocols.

Property	Value	Source
IUPAC Name	ethyl 2-[cyano(methyl)amino]acetate	[1]
CAS Number	71172-40-2	[1]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	142.16 g/mol	[1]
InChI Key	XAQCCOWORNOSSQ-UHFFFAOYSA-N	[1]
SMILES	CCOC(=O)CN(C)C#N	[1]

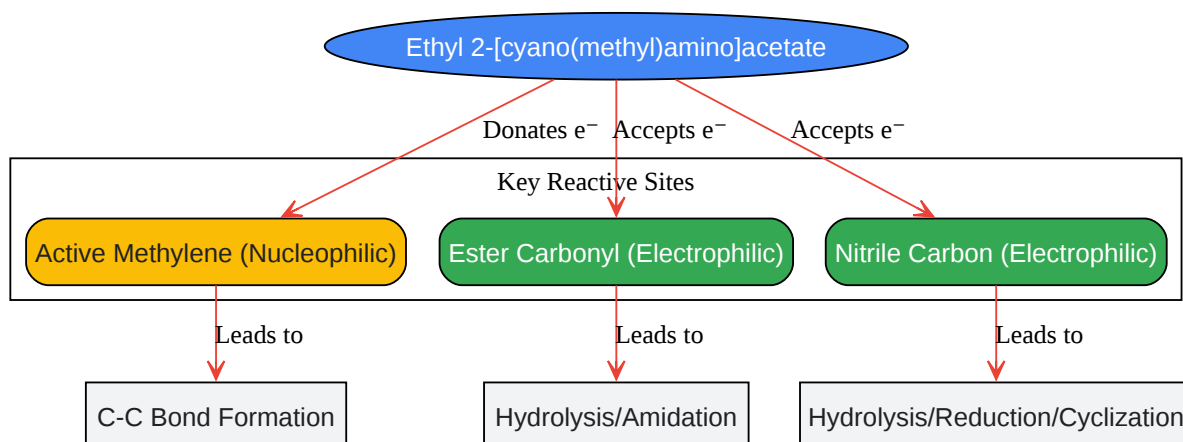
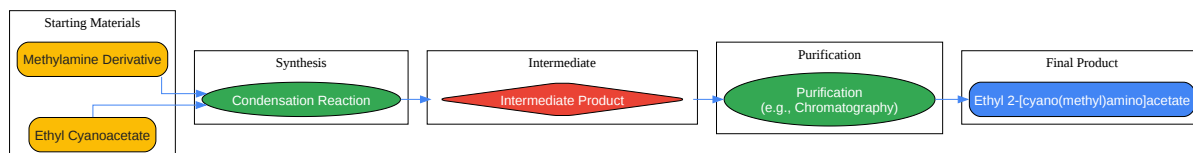
Table 1: Physicochemical Properties of **Ethyl 2-[cyano(methyl)amino]acetate**

## Synthesis of Ethyl 2-[cyano(methyl)amino]acetate

The synthesis of **Ethyl 2-[cyano(methyl)amino]acetate** can be achieved through several strategic routes, primarily involving the functionalization of a pre-existing N-methylamino scaffold or by building the molecule from an ethyl cyanoacetate base.[2]

One common approach involves the N-cyanation of ethyl sarcosinate (ethyl N-methylglycinate). This precursor already contains the necessary N-methyl-aminoacetate framework, and the key step is the introduction of the cyano group onto the nitrogen atom.[2]

An alternative strategy starts with the versatile reagent, ethyl cyanoacetate. This multi-step process typically involves the formation of an amino intermediate, followed by methylation. A plausible pathway includes the synthesis of ethyl 2-amino-2-cyanoacetate, which is then methylated to yield the final product.[2] Reductive amination is a standard method for this N-methylation step, often employing formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.[2]



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## References

- 1. Ethyl 2-[cyano(methyl)amino]acetate | C<sub>6</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub> | CID 246987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-[cyano(methyl)amino]acetate | 71172-40-2 | Benchchem [benchchem.com]
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